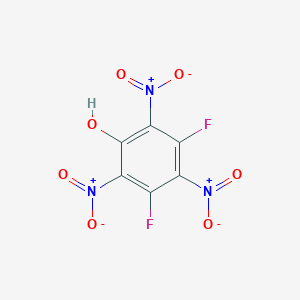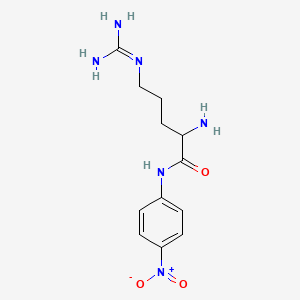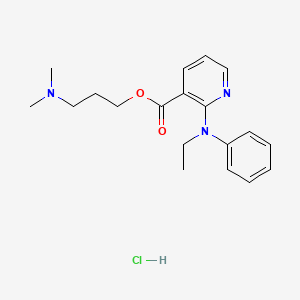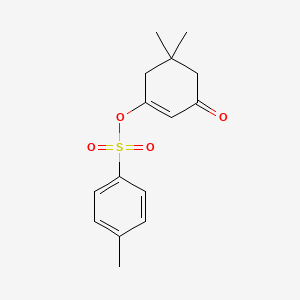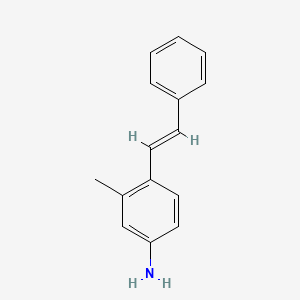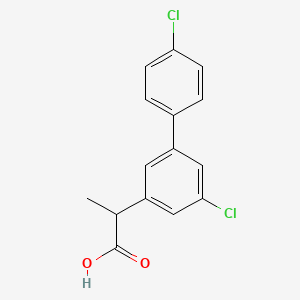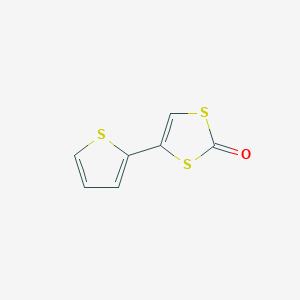
5-Bromo-1,3,3,4,4,6,6-heptafluoro-2-(trifluoromethyl)cyclohex-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-1,3,3,4,4,6,6-heptafluoro-2-(trifluoromethyl)cyclohex-1-ene is a fluorinated organic compound characterized by the presence of bromine and multiple fluorine atoms attached to a cyclohexene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1,3,3,4,4,6,6-heptafluoro-2-(trifluoromethyl)cyclohex-1-ene typically involves the bromination of a fluorinated cyclohexene precursor. One common method is the free radical bromination using N-bromosuccinimide (NBS) as the brominating agent . The reaction is carried out under specific conditions to ensure selective bromination at the desired position on the cyclohexene ring.
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques, scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-1,3,3,4,4,6,6-heptafluoro-2-(trifluoromethyl)cyclohex-1-ene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Reduction Reactions: Reduction can be used to modify the degree of unsaturation in the cyclohexene ring.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
Aplicaciones Científicas De Investigación
5-Bromo-1,3,3,4,4,6,6-heptafluoro-2-(trifluoromethyl)cyclohex-1-ene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex fluorinated compounds.
Materials Science: The compound’s unique properties make it useful in the development of advanced materials, such as fluorinated polymers.
Medicinal Chemistry: Its derivatives may have potential as pharmaceutical agents due to their unique chemical properties.
Chemical Research: It is used in studies involving reaction mechanisms and the development of new synthetic methodologies.
Mecanismo De Acción
The mechanism of action of 5-Bromo-1,3,3,4,4,6,6-heptafluoro-2-(trifluoromethyl)cyclohex-1-ene involves its interaction with various molecular targets, depending on the specific application. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon center. The presence of multiple fluorine atoms can influence the compound’s reactivity and stability, making it a valuable tool in synthetic chemistry.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
5-Bromo-1,3,3,4,4,6,6-heptafluoro-2-(trifluoromethyl)cyclohex-1-ene is unique due to its high degree of fluorination and the presence of a bromine atom. This combination of features imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
79150-81-5 |
|---|---|
Fórmula molecular |
C7HBrF10 |
Peso molecular |
354.97 g/mol |
Nombre IUPAC |
5-bromo-1,3,3,4,4,6,6-heptafluoro-2-(trifluoromethyl)cyclohexene |
InChI |
InChI=1S/C7HBrF10/c8-3-4(10,11)2(9)1(7(16,17)18)5(12,13)6(3,14)15/h3H |
Clave InChI |
WZFPAPYYDXLBLW-UHFFFAOYSA-N |
SMILES canónico |
C1(C(C(=C(C(C1(F)F)(F)F)C(F)(F)F)F)(F)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1R,6S)-Bicyclo[4.2.0]octa-2,4,7-triene](/img/structure/B14443499.png)
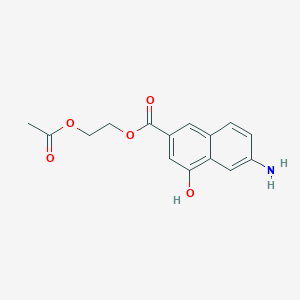
![N-[Cyclopropyl(phenyl)methyl]-N'-(2-hydroxyethyl)thiourea](/img/structure/B14443505.png)
